molecular formula C13H11FN2O2S B2731124 N'-(3-fluorophenyl)-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 701246-72-2

N'-(3-fluorophenyl)-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2731124
CAS No.: 701246-72-2
M. Wt: 278.3
InChI Key: IOWTVNXMMPGGEO-UHFFFAOYSA-N
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Description

N’-(3-fluorophenyl)-N-(thiophen-2-ylmethyl)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound features a fluorophenyl group and a thiophen-2-ylmethyl group attached to the oxamide core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-fluorophenyl)-N-(thiophen-2-ylmethyl)oxamide typically involves the reaction of 3-fluoroaniline with thiophen-2-ylmethylamine in the presence of an oxalyl chloride derivative. The reaction is usually carried out under anhydrous conditions and may require a catalyst to facilitate the formation of the oxamide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(3-fluorophenyl)-N-(thiophen-2-ylmethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Industry: Could be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N’-(3-fluorophenyl)-N-(thiophen-2-ylmethyl)oxamide would depend on its specific biological or chemical target. Generally, the compound may interact with enzymes, receptors, or other molecular targets, leading to modulation of biological pathways. The fluorophenyl and thiophen-2-ylmethyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-chlorophenyl)-N-(thiophen-2-ylmethyl)oxamide
  • N’-(3-bromophenyl)-N-(thiophen-2-ylmethyl)oxamide
  • N’-(3-methylphenyl)-N-(thiophen-2-ylmethyl)oxamide

Uniqueness

N’-(3-fluorophenyl)-N-(thiophen-2-ylmethyl)oxamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. Fluorine atoms are known to enhance metabolic stability and lipophilicity, making this compound potentially more effective in certain applications compared to its analogs.

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2S/c14-9-3-1-4-10(7-9)16-13(18)12(17)15-8-11-5-2-6-19-11/h1-7H,8H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWTVNXMMPGGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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